N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C20H17N3O4S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12(24)22-14-6-8-15(9-7-14)28(26,27)21-11-13-5-10-18-19-16(13)3-2-4-17(19)20(25)23-18/h2-10,21H,11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
YKVUMVDUIJXZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetamide Group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of enzymes and receptors involved in various diseases. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with potential commercial applications.
Mechanism of Action
The mechanism of action of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of TNF-α is achieved by binding to the active site of the cytokine, preventing it from interacting with its receptors and thereby reducing inflammation .
Comparison with Similar Compounds
N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide Derivatives
Core Structure : Naphthalene ring system.
Key Substituents :
- A hydroxynaphthyl-phenylmethyl group attached to the sulfamoyl moiety.
- Acetamide at the para position of the phenyl ring.
Functional Groups : Hydroxyl (–OH), sulfamoyl (–SO₂NH–), and acetamide (–NHCOCH₃).
Comparison :
- The hydroxyl group may improve aqueous solubility but also poses a risk of metabolic conjugation (e.g., glucuronidation) compared to the non-hydroxylated target compound .
Isoxazole- and Thiazole-Containing Analogues (CF2, CF3, CF4)
Core Structure : Isoxazole (CF2, CF3) or thiazole (CF4).
Key Substituents :
- CF2: 3,4-Dimethylisoxazole-5-yl sulfamoyl group.
- CF3: 5-Methylisoxazole-3-yl sulfamoyl group.
- CF4: Thiazole-2-yl sulfamoyl group.
Functional Groups : Heterocyclic sulfamoyl groups, dioxoisoindoline, and methylpentanamide.
Comparison :
- The isoxazole and thiazole rings introduce heteroatoms (N, O, S) that modulate electronic properties and metabolic stability. For example, thiazole may enhance metal-binding capacity.
Pharmaceutical Impurities ()
Examples :
- 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Key Substituents: Bromo (–Br), nitro (–NO₂), and dioxoisoindolyl groups.
Comparison :
- Nitro and bromo groups are strong electron-withdrawing substituents absent in the target compound. These groups increase reactivity, raising concerns about genotoxicity and instability, which likely classify these compounds as impurities .
- The dioxoisoindolyl group shares structural similarities with the benzo[cd]indole core but lacks the fused tricyclic system, reducing rigidity.
Structural and Functional Analysis Table
Research Findings and Implications
Structural Rigidity : The benzo[cd]indole core in the target compound offers superior conformational stability compared to naphthalene or heterocyclic analogues, which may enhance target binding .
Metabolic Considerations: Hydroxyl and heterocyclic groups in analogues introduce metabolic vulnerabilities (e.g., oxidation, conjugation), whereas the target compound’s non-polar core may improve metabolic stability.
Safety Profile: Impurities with nitro/bromo groups highlight the importance of substituent selection in drug design to avoid genotoxic risks .
Biological Activity
N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic compound with a complex structure that incorporates an indole core, which is known for its diverse biological activities. This compound is part of a larger class of indole derivatives and has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O4S, with a molecular weight of approximately 409.46 g/mol. The compound features a sulfamoyl group attached to a phenyl ring, which may influence its biological activity by enhancing solubility and bioavailability.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity : The indole structure is often associated with anticancer properties. Compounds containing indole moieties have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Indole derivatives are frequently investigated for their antimicrobial effects. The presence of the sulfamoyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Indole Core : Variations in substituents on the indole ring can significantly alter potency and selectivity against various biological targets.
- Sulfamoyl Group : The position and nature of substituents on the sulfamoyl group can affect both solubility and binding affinity to target proteins.
- Phenyl Ring Modifications : Different substitutions on the phenyl ring can lead to changes in electronic properties and steric hindrance, impacting the overall biological activity.
Case Studies
- Anticancer Studies : A study involving similar indole derivatives demonstrated that modifications at the 6-position of the indole ring led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values varied significantly depending on the specific substitutions made on the indole core.
- Antimicrobial Testing : Research on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested.
- Inflammation Models : In vivo studies using murine models indicated that compounds with similar structures reduced inflammation markers (e.g., TNF-alpha levels) in response to lipopolysaccharide (LPS) stimulation.
Data Table
| Compound Name | Molecular Formula | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | C21H19N3O4S | Anticancer, Antimicrobial | TBD |
| Indole Derivative A | C20H18N2O3S | Anticancer | IC50 = 10 µM |
| Indole Derivative B | C19H17N3O2 | Antimicrobial | MIC = 25 µg/mL |
Q & A
Q. What are the recommended synthetic routes for N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Step 1 : Coupling the benzo[cd]indole core with a sulfamoyl linker via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., N₂ atmosphere).
- Step 2 : Introducing the acetamide group through amidation using activated esters (e.g., HATU/DIPEA) or carbodiimide-mediated coupling.
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC to isolate intermediates and final product .
- Characterization : Validate purity via NMR (¹H/¹³C), HPLC (>95% purity), and HRMS .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the sulfamoyl group exhibits distinct deshielded protons near δ 3.5–4.0 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurity profiling .
- Mass Analysis : HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while minimizing cytotoxicity .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the sulfamoyl and acetamide moieties .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energetics for key steps like sulfamoylation .
- Condition Screening : Use machine learning (ML) models trained on PubChem data to prioritize solvent/reagent combinations that maximize yield .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into ML algorithms to refine predictions iteratively .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, in-house assays) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Collaborative Validation : Partner with independent labs to replicate critical findings under standardized protocols .
Q. How can researchers identify biological targets for this compound?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture interacting proteins in cell lysates .
- Biophysical Screens : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets (e.g., kinases, GPCRs) .
- CRISPR-Cas9 Screens : Perform genome-wide knockouts to identify genes whose loss abrogates the compound’s bioactivity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. Key degradation products (e.g., hydrolyzed acetamide) inform formulation strategies .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
- Microsomal Metabolism : Use liver microsomes (+NADPH) to identify phase I metabolites (e.g., oxidative deamination) .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (≥3 replicates) to assess selectivity .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify pathways differentially regulated in sensitive vs. resistant cells .
- Redox Sensitivity : Measure ROS levels (e.g., DCFDA assay) to determine if cytotoxicity is linked to oxidative stress .
Experimental Design Considerations
Q. What controls are essential for in vivo efficacy studies?
- Methodological Answer :
- Vehicle Control : Administer formulation buffer (e.g., 5% DMSO in saline) to isolate compound-specific effects .
- Positive Control : Use a clinically approved drug with a similar mechanism (e.g., sulfonamide-based kinase inhibitors) .
- Pharmacokinetic Monitoring : Collect plasma/tissue samples at multiple timepoints to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
